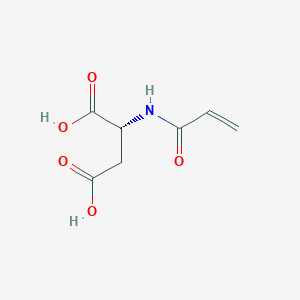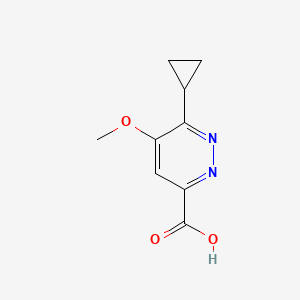
6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid (CPMPC) is a pyridazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure and biological properties, which make it a promising candidate for the development of new drugs.
Scientific Research Applications
Antibacterial Activity
6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid and related compounds have been studied for their antibacterial activity. A study conducted by Sánchez et al. (1995) investigated a series of related quinolone carboxylic acids, noting their activity against various bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria. These compounds showed promise due to their reduced potential side effects compared to other quinolones (Sánchez et al., 1995).
Structural and Computational Analysis
In another research avenue, Alaşalvar et al. (2014) characterized a structurally similar compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, using various spectroscopic and crystallographic techniques. This study provided insights into the compound's geometry and thermodynamic properties, contributing to a deeper understanding of its molecular behavior (Alaşalvar et al., 2014).
Synthesis Methodologies
Research has also focused on developing efficient synthesis methods for 6-methoxypyridazine-3-carboxylic acid, a closely related compound. Ju Xiu-lian (2011) presented new synthetic routes starting from 3-chloro-6-methylpyridazine, demonstrating the practical feasibility of producing this compound with reasonable overall yields (Ju Xiu-lian, 2011).
Electrochemical Studies
Electrochemical behavior of similar compounds has also been explored. Srinivasu et al. (1999) studied the electrochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its precursors. This research provided valuable information on the electrochemical mechanisms and acid-base equilibria of these compounds, which could be relevant for similar molecules like 6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid (Srinivasu et al., 1999).
properties
IUPAC Name |
6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-7-4-6(9(12)13)10-11-8(7)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNBZTKVAHBTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-5-methoxypyridazine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

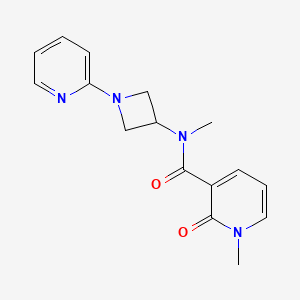
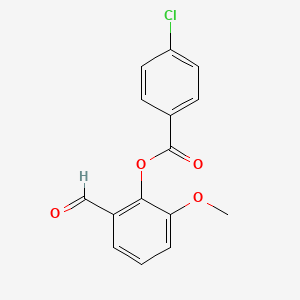
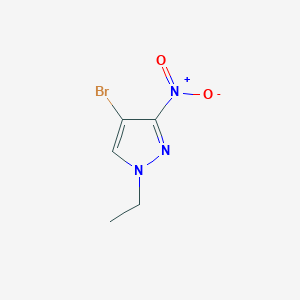
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)
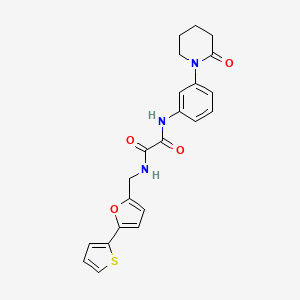
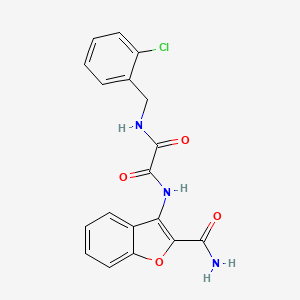
![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)
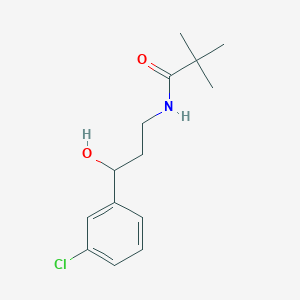
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2629786.png)
![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)
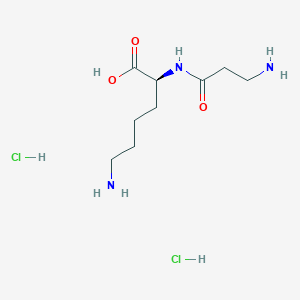
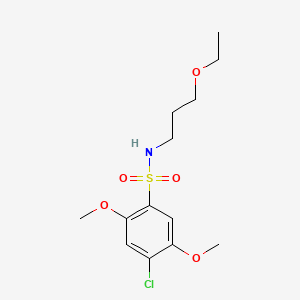
![ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2629792.png)
